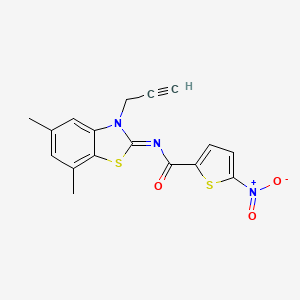

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide

Description

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide is a nitrothiophene carboxamide derivative featuring a benzothiazole core substituted with 5,7-dimethyl and 3-prop-2-ynyl groups. The nitrothiophene moiety is linked via a carboxamide bridge, a structural motif common in antibacterial agents due to its electronic and steric properties .

Properties

IUPAC Name |

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S2/c1-4-7-19-12-9-10(2)8-11(3)15(12)25-17(19)18-16(21)13-5-6-14(24-13)20(22)23/h1,5-6,8-9H,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMUEPCPPKETNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(S3)[N+](=O)[O-])S2)CC#C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring through the cyclization of appropriate precursors. Subsequent steps involve the introduction of the prop-2-ynyl group, the nitrothiophene moiety, and the carboxamide functionality. Common reagents used in these reactions include thionyl chloride, sodium nitrite, and various amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products Formed

Scientific Research Applications

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals.

Industry: In industrial applications, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound is compared to structurally related nitrothiophene carboxamides, focusing on substituent effects:

Key Observations :

Physicochemical Properties

- Solubility: The target compound’s dimethyl and prop-2-ynyl groups may reduce water solubility compared to smaller analogs (e.g., Compound 10 with a dimethylaminomethyl group).

Structural Validation Techniques

- X-ray Crystallography : Programs like SHELXL and ORTEP-3 are critical for confirming bond lengths and angles, especially for sterically crowded structures like the target compound.

- Spectroscopic Characterization : NMR and LCMS (as used for analogs ) are essential for verifying substituent positions and purity.

Biological Activity

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a complex structure that integrates a benzothiazole core and a nitrothiophene moiety. The synthesis typically involves several key steps:

- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving o-aminothiophenol and suitable aldehydes or ketones.

- Introduction of the Prop-2-ynyl Group : Utilizes a Sonogashira coupling reaction with terminal alkynes in the presence of palladium catalysts.

- Nitration : The nitro group is introduced using a mixture of concentrated nitric and sulfuric acids.

This synthetic pathway is crucial for obtaining the desired pharmacological properties of the compound.

2.1 Antimicrobial Properties

Research indicates that compounds similar to N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide exhibit significant antimicrobial activity. For instance, studies have shown effectiveness against various strains of Staphylococcus aureus , including methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for related compounds were reported to be as low as 12.9 μM, indicating potent bactericidal activity .

2.2 Anticancer Activity

The compound's potential as an anticancer agent has been explored in preclinical studies. It may induce apoptosis in cancer cells through mechanisms that interfere with cell division and metabolic pathways. The presence of both benzothiazole and nitrothiophene moieties enhances its interaction with biological targets, which may contribute to its anticancer properties.

2.3 Anti-inflammatory Effects

In vitro studies have demonstrated that related compounds can attenuate lipopolysaccharide-induced NF-kB activation, which is a critical pathway in inflammation. Some derivatives showed more potent anti-inflammatory effects than traditional compounds like cinnamic acid, suggesting that modifications to the benzothiazole structure can enhance therapeutic efficacy .

The precise mechanism of action for N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide is not fully elucidated; however, it is hypothesized to involve:

- Targeting Bacterial Cell Walls : In antimicrobial applications, it may disrupt bacterial cell wall synthesis or function.

- Inducing Apoptosis in Cancer Cells : By interfering with critical signaling pathways involved in cell survival and proliferation.

4.1 Study on Antimicrobial Efficacy

A study conducted on several benzothiazole derivatives revealed that those with similar structural features to N-(5,7-dimethyl-3-prop-2-ynyl) displayed significant activity against both S. aureus and MRSA isolates. The research highlighted that the structural modifications significantly influenced antimicrobial potency .

4.2 Investigation of Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of related compounds showed that certain derivatives could reduce NF-kB activation by approximately 9%, indicating their potential use in inflammatory diseases .

5. Conclusion

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide represents a promising candidate for further research in antimicrobial and anticancer therapies due to its unique structural properties and biological activities. Continued exploration into its mechanisms of action and potential therapeutic applications could lead to significant advancements in drug development.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C22H19N3O3S |

| Molecular Weight | 388.44 g/mol |

| Antimicrobial Activity | Effective against MRSA (MIC: 12.9 μM) |

| Anti-inflammatory Activity | NF-kB inhibition (up to 9% reduction) |

| Anticancer Activity | Induces apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.